2-(2,4-Dichlorophenyl)quinoline-4-carbohydrazide
CAS No.: 524932-68-1
Cat. No.: VC5090965
Molecular Formula: C16H11Cl2N3O
Molecular Weight: 332.18
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 524932-68-1 |
|---|---|
| Molecular Formula | C16H11Cl2N3O |
| Molecular Weight | 332.18 |
| IUPAC Name | 2-(2,4-dichlorophenyl)quinoline-4-carbohydrazide |
| Standard InChI | InChI=1S/C16H11Cl2N3O/c17-9-5-6-11(13(18)7-9)15-8-12(16(22)21-19)10-3-1-2-4-14(10)20-15/h1-8H,19H2,(H,21,22) |
| Standard InChI Key | JLICOSXEYHZCQQ-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C(=CC(=N2)C3=C(C=C(C=C3)Cl)Cl)C(=O)NN |
Introduction
Structural and Chemical Properties
Molecular Architecture
2-(2,4-Dichlorophenyl)quinoline-4-carbohydrazide (C₁₆H₁₀Cl₂N₃O) features a quinoline backbone fused with a benzene ring, substituted at position 2 by a 2,4-dichlorophenyl group and at position 4 by a carbohydrazide moiety (-CONHNH₂). The dichlorophenyl group introduces electron-withdrawing effects, enhancing the compound’s reactivity and potential interactions with biological targets . The carbohydrazide functional group enables further derivatization, making it a versatile intermediate in organic synthesis .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₀Cl₂N₃O |
| Molecular Weight | 347.18 g/mol |
| Halogen Substitution | 2,4-Dichloro on phenyl ring |
| Functional Groups | Quinoline, carbohydrazide |
Synthetic Methodologies
Pfitzinger Reaction for Quinoline Core Formation
The quinoline core is typically synthesized via the Pfitzinger reaction, which involves condensing isatin derivatives with ketones under basic conditions. For example, 2-(4-bromophenyl)quinoline-4-carboxylic acid was synthesized by reacting isatin with 4-bromoacetophenone in refluxing ethanol . Analogous methods could apply to 2-(2,4-dichlorophenyl)quinoline-4-carboxylic acid by substituting 4-bromoacetophenone with 2,4-dichloroacetophenone.
Hydrazide Formation
Conversion of the carboxylic acid to carbohydrazide involves esterification followed by hydrazinolysis. In a reported procedure, ethyl 2-(4-bromophenyl)quinoline-4-carboxylate was treated with hydrazine hydrate in boiling ethanol to yield 2-(4-bromophenyl)quinoline-4-carbohydrazide . Applying this to the target compound would require analogous steps using 2-(2,4-dichlorophenyl)quinoline-4-carboxylate as the precursor.
Table 2: Synthetic Steps and Conditions
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Pfitzinger Reaction | Isatin, 2,4-dichloroacetophenone, NaOH, EtOH, reflux | ~65% |
| 2 | Esterification | H₂SO₄, absolute ethanol, reflux | ~80% |
| 3 | Hydrazinolysis | Hydrazine hydrate, ethanol, reflux | ~75% |
Spectroscopic Characterization
Infrared (IR) Spectroscopy
IR spectra of related carbohydrazides show distinct absorption bands:
Nuclear Magnetic Resonance (NMR)
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¹H NMR: Key signals include aromatic protons (δ 7.68–8.95 ppm), NH protons (δ 9.5–10.5 ppm), and aliphatic protons from ester groups (δ 1.40–3.44 ppm) .
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¹³C NMR: Quinoline carbons appear at 120–150 ppm, with the carbonyl carbon at ~165 ppm .
Table 3: Comparative Spectral Data for Analogous Compounds
| Compound | IR (C=O, cm⁻¹) | ¹H NMR (NH, ppm) |
|---|---|---|
| 2-(4-Bromophenyl)quinoline-4-carbohydrazide | 1645 | 9.8 |
| 2-(3,4-Dichlorophenyl)quinoline-4-carbohydrazide | 1681 | 10.2 |
Biological Activities and Mechanisms
Antimicrobial Activity
Structural analogs like 2-(3,4-dichlorophenyl)quinoline-4-carbohydrazide exhibit broad-spectrum antimicrobial effects. Studies suggest inhibition of DNA gyrase, an enzyme critical for bacterial DNA replication. The dichlorophenyl group enhances membrane permeability, promoting interaction with microbial targets .
Anticancer Prospects
Quinoline-carbohydrazide hybrids interfere with transcription processes in viral and cancer cells. For instance, fluoroquinolines like K-12 and K-37 inhibit HIV-1 replication via transcriptional interference . The dichlorophenyl moiety may enhance binding to oncogenic targets.
Table 4: Biological Activity of Selected Analogues
| Compound | Activity (IC₅₀) | Target Organism |
|---|---|---|
| 2-(3,4-Dichlorophenyl)quinoline-4-carbohydrazide | 12 µM | E. coli, S. aureus |
| 6-Fluoro-2-phenylquinoline-3-carboxylic acid | 8 µM | Aspergillus niger |
Applications in Drug Development
Scaffold for Antibacterial Agents
The compound’s ability to inhibit DNA gyrase positions it as a lead structure for novel antibiotics. Modifications at the hydrazide group (e.g., alkylation, acylation) could optimize pharmacokinetics .
Antifungal Formulations
Derivatives with fluorine substitutions show enhanced antifungal potency, suggesting that halogenation patterns critically influence bioactivity .
Targeted Cancer Therapies
Quinoline-carbohydrazide hybrids could be engineered to target cancer-specific enzymes, such as topoisomerases, while minimizing off-target effects.
Future Research Directions
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Synthetic Optimization: Explore green chemistry approaches to improve yields and reduce toxic byproducts.
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Mechanistic Studies: Elucidate precise molecular targets using X-ray crystallography and molecular docking.
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In Vivo Testing: Evaluate toxicity profiles and efficacy in animal models for lead candidates.
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Structure-Activity Relationships (SAR): Systematically modify substituents to identify critical pharmacophores.
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